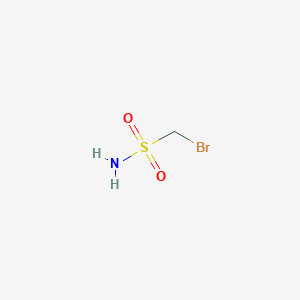

Bromomethanesulfonamide

Description

Properties

IUPAC Name |

bromomethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BrNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNONNGLPOBGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53412-78-5 | |

| Record name | bromomethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromomethanesulfonamide

Modern and Green Synthetic Strategies

Low-Environmental Impact Methodologies for Production

The development of synthetic routes that minimize environmental impact is a central goal of modern chemistry. For the production of bromomethanesulfonamide and its subsequent derivatives, several principles of green chemistry can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. essentialchemicalindustry.orgchemmethod.com

One of the primary strategies for a greener synthesis is the use of safer solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. The exploration of alternative reaction media such as water, supercritical fluids, or ionic liquids presents a more environmentally benign approach. essentialchemicalindustry.orgchemmethod.compjoes.com For instance, conducting reactions in water, where possible, eliminates the need for volatile organic compounds (VOCs). essentialchemicalindustry.org

Catalysis is another cornerstone of green chemistry, offering pathways to more efficient and selective reactions. mygreenlab.org The use of catalysts can reduce the energy requirements of a reaction and can lead to higher atom economy by minimizing the formation of byproducts. essentialchemicalindustry.orgmygreenlab.org In the context of synthesizing derivatives from this compound, catalytic approaches could reduce the amount of reagents needed and simplify purification processes.

Furthermore, the principles of designing safer chemicals and reducing derivatives are pertinent. essentialchemicalindustry.org This involves creating molecules that have reduced toxicity while maintaining their desired function. By carefully designing the synthetic pathway, it may be possible to avoid unnecessary protection and deprotection steps, which contribute to waste generation. essentialchemicalindustry.org The ideal synthesis would involve a one-pot reaction where reactants are converted to the final product in a single step, minimizing solvent use and purification steps.

Recent advancements in mechanochemistry, the use of mechanical force to induce chemical reactions, offer a solvent-free or low-solvent alternative to traditional synthesis. nih.gov This technique can lead to the formation of products with high purity and yield, often without the need for external heating, thus contributing to energy efficiency. nih.gov

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. essentialchemicalindustry.orgchemmethod.compjoes.com |

| Design for Energy Efficiency | Utilizing catalytic processes and mechanochemistry to reduce energy consumption. essentialchemicalindustry.orgnih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. pjoes.com |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce synthetic steps. essentialchemicalindustry.org |

| Catalysis | Employing catalysts to increase reaction efficiency and selectivity. mygreenlab.org |

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic processes is crucial for both economic viability and for ensuring the final product meets the required quality standards. This involves a systematic investigation of reaction parameters to maximize the yield of the desired product while minimizing impurities.

A key synthetic route involving this compound is the domino alkylation to produce β-sultams. cdnsciencepub.com In this process, N-substituted bromomethanesulfonamides react with an α-halo ketone, ester, or nitrile in the presence of a base like potassium carbonate. cdnsciencepub.com The optimization of such a reaction would involve a careful study of various parameters.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. A range of aprotic and protic solvents would typically be screened.

Base: The nature and stoichiometry of the base are critical. A weak base might not be effective in promoting the reaction, while a very strong base could lead to side reactions.

Temperature: Reaction temperature affects the rate of reaction. An optimal temperature needs to be found to ensure a reasonable reaction time without promoting decomposition or side product formation.

Concentration: The concentration of reactants can impact the reaction kinetics and the formation of intermolecular versus intramolecular products.

Catalyst: If a catalyst is employed, its loading and nature are key parameters to optimize.

Modern approaches to reaction optimization often employ Design of Experiments (DoE) and machine learning algorithms. beilstein-journals.org These statistical methods allow for the simultaneous variation of multiple parameters to efficiently identify the optimal reaction conditions. beilstein-journals.orgucla.edunih.gov For instance, a Bayesian optimization approach could be used to intelligently explore the reaction space and quickly converge on conditions that provide high yield and purity. ucla.edunih.gov

The following table outlines a hypothetical optimization study for the synthesis of a β-sultam from a this compound derivative, illustrating the parameters that would be investigated.

| Parameter | Range/Options Explored | Rationale |

| Solvent | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | To assess the effect of solvent polarity and coordinating ability on the reaction. |

| Base | K₂CO₃, Cs₂CO₃, NaH | To evaluate the impact of base strength and cation on the reaction efficiency. |

| Temperature (°C) | 25, 50, 80 | To determine the optimal thermal conditions for the reaction. |

| Reactant Concentration (M) | 0.1, 0.5, 1.0 | To study the effect of concentration on reaction rate and potential side reactions. |

By systematically varying these parameters and analyzing the resulting product mixtures, for instance by using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can build a comprehensive understanding of the reaction landscape and identify the conditions that afford the highest yield and purity of the desired product.

Reactivity and Reaction Mechanisms of Bromomethanesulfonamide

Nucleophilic Substitution Reactions Involving Bromomethanesulfonamide

The presence of a good leaving group (bromide) and an electron-withdrawing sulfonamide group makes the carbon atom in this compound highly susceptible to nucleophilic attack.

This compound is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. libretexts.orgnih.govorganic-chemistry.org In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orgorganic-chemistry.orgyoutube.com The reaction rate is dependent on the concentration of both the this compound and the nucleophile. youtube.comyoutube.com Due to minimal steric hindrance around the primary carbon, this pathway is highly favored. youtube.com

Table 1: Examples of Nucleophiles in S_N2 Reactions with this compound

| Nucleophile Category | Specific Example | Product Type |

| Amines | Primary Amine (R-NH₂) | N-substituted methanesulfonamide (B31651) |

| Thiolates | Sodium Thiophenoxide (PhSNa) | Thioether |

| Alkoxides | Sodium Methoxide (NaOCH₃) | Methoxy-methanesulfonamide |

| Carbanions | Grignard Reagents (R-MgBr) | Carbon-carbon bond formation |

Both intermolecular and intramolecular nucleophilic substitutions are possible with this compound and its derivatives. science.govstackexchange.com Intermolecular reactions involve a separate nucleophilic molecule attacking the this compound. stackexchange.com

Intramolecular nucleophilic substitution can occur when a nucleophilic functional group is present within the same molecule, leading to the formation of cyclic compounds. youtube.com These reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups. stackexchange.com The formation of five- and six-membered rings is particularly common. stackexchange.comyoutube.com

Radical Reactions and Pathways

The carbon-bromine bond in this compound can also undergo homolytic cleavage to initiate radical-based transformations.

In the presence of a radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)), or upon exposure to heat or UV light, the carbon-bromine bond can break homolytically. quora.comwikipedia.orgyoutube.comyoutube.com This process, known as homolysis, results in the formation of a methanesulfonamide radical and a bromine radical, each with an unpaired electron. youtube.comyoutube.com The initiation step is the first part of a radical chain reaction. youtube.comyoutube.com

The generated methanesulfonamide radical can participate in radical addition reactions, particularly with alkenes and alkynes, to form new carbon-carbon bonds. researcher.lifelibretexts.orgnih.gov These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com

Furthermore, if an unsaturated bond is present within the same molecule, intramolecular radical cyclization can occur. researcher.lifenih.govprinceton.edufigshare.com This is a powerful method for constructing cyclic sulfonamides, also known as sultams. figshare.com The regioselectivity of the cyclization is often governed by the stability of the resulting cyclic radical intermediate. nih.govprinceton.edu

Electrophilic Reactions of this compound Derivatives

While this compound itself is not typically considered an electrophile in the context of aromatic substitution, its derivatives can be involved in such reactions. For instance, the sulfonamide nitrogen can be deprotonated to form a nucleophilic species that can then react with electrophiles. More commonly, the functional groups introduced via the reactions described above can undergo subsequent electrophilic reactions.

Aromatic rings, for example, are susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orglumenlearning.comyoutube.comyoutube.com If a derivative of this compound contains an aromatic moiety, that ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.comlumenlearning.com The nature of the substituent derived from this compound will direct the position of the incoming electrophile on the aromatic ring. youtube.com

Acid-Base Chemistry and Tautomerism of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore in a multitude of therapeutic agents, and its chemical behavior is profoundly influenced by its acid-base properties. The moiety consists of a nitrogen atom directly attached to a strongly electron-withdrawing sulfonyl group, which dictates its reactivity.

The hydrogen atom on the nitrogen of a primary sulfonamide, such as in this compound, is acidic. The delocalization of the resulting negative charge on the nitrogen atom of the conjugate base onto the adjacent electronegative oxygen atoms of the sulfonyl group provides significant stabilization. This electron-withdrawing effect makes the sulfonamide proton significantly more acidic than that of a simple amine.

Below is a table of experimentally determined pKa values for several representative sulfonamide compounds, illustrating the influence of molecular structure on acidity.

| Compound Name | Structure | pKa Value | Notes |

| Sulfanilamide | Aromatic | 10.1 | Parent aromatic sulfonamide. researchgate.net |

| Dorzolamide | Heterocyclic | 8.5 | Contains a secondary amino group (pKa1 ≈ 6.4) and a sulfonamide group (pKa2 ≈ 8.5). researchgate.net |

| Furosemide | Aromatic | 3.5 (pKa1), 7-9 (pKa2, est.) | Contains a more acidic carboxylic acid group and a primary sulfonamide. rsc.org |

| Celecoxib | Aromatic | ~11 | A very weakly acidic drug. researchgate.net |

| Methazolamide | Heterocyclic | ~7.4 | One of the more acidic sulfonamides used as a carbonic anhydrase inhibitor. researchgate.netnih.gov |

This table is for illustrative purposes to show the range of pKa values in different sulfonamides.

In acidic media, the sulfonamide moiety can undergo protonation. There are two primary sites for protonation: the nitrogen atom or one of the sulfonyl oxygen atoms. While theoretical calculations sometimes suggest the nitrogen atom has a higher proton affinity, particularly in the gas phase, experimental evidence in aqueous solutions often points towards the oxygen atom as the initial site of protonation. nih.govresearchgate.net The choice of protonation site can be influenced by the solvent and the electronic nature of the substituents. nih.gov

The study of these protonation equilibria is crucial for understanding reaction mechanisms in acidic conditions. UV-vis spectroscopy is a common technique used for these investigations. As the concentration of a strong acid (e.g., sulfuric acid) is increased, shifts in the n → π* absorption bands of the sulfonamide are observed. nih.gov By analyzing these spectral changes, the equilibrium constants for protonation (pKBH+) can be determined. For a series of N-methylbenzenesulfonamides, it was found that the Hammett plots of these equilibrium constants correlated better with the σ+ substituent parameter, indicating that the positive charge developing during protonation is stabilized by resonance with the aromatic ring, which is consistent with protonation occurring at a sulfonyl oxygen atom. nih.gov

Metal-Mediated and Catalytic Transformations of this compound

The dual functionality of this compound, possessing both an electrophilic bromomethyl group (C-Br) and a nucleophilic sulfonamide group (N-H), makes it a versatile substrate for metal-mediated and catalytic reactions. These transformations provide powerful routes for constructing more complex molecules.

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ethz.chrsc.orgrhhz.net The sulfonamide moiety can participate in these reactions, most commonly in C-N bond-forming processes to generate N-substituted sulfonamides. Catalytic systems based on palladium, nickel, and copper have been extensively developed for this purpose. acs.orgresearchgate.netresearchgate.net

A general mechanism for a palladium-catalyzed C-N cross-coupling reaction involves a catalytic cycle with three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

Transmetalation/Coordination & Deprotonation: The sulfonamide is deprotonated by a base, and the resulting sulfonamidate anion coordinates to the Pd(II) center, displacing the halide.

Reductive Elimination: The new C-N bond is formed as the organic groups are eliminated from the palladium center, regenerating the Pd(0) catalyst.

In the context of this compound, the C(sp³)-Br bond could serve as the electrophilic site for oxidative addition, allowing for coupling with a variety of nucleophiles. Conversely, the N-H bond of the sulfonamide can act as the nucleophilic partner, coupling with aryl or vinyl halides. The development of ligands, such as bulky electron-rich phosphines, has been critical in enabling the coupling of challenging substrates and expanding the scope of these reactions. researchgate.netthieme-connect.de

| Catalyst System | Electrophile | Nucleophile | Bond Formed |

| Pd(0) / Phosphine Ligand | Aryl Halide/Triflate | Sulfonamide | Aryl-N |

| Ni(II) / Phosphine Ligand | (Hetero)aryl Chloride | Sulfonamide | (Hetero)aryl-N |

| Cu(I) / Oxalamide Ligand | (Hetero)aryl Bromide/Chloride | Sulfonamide | (Hetero)aryl-N |

This table summarizes common catalyst systems for sulfonamide C-N cross-coupling.

Carbonylative reactions involve the incorporation of carbon monoxide (CO) into an organic molecule, typically mediated by a transition metal catalyst like palladium. rsc.org These reactions are highly valuable for the synthesis of carbonyl-containing compounds such as ketones, amides, and esters from readily available organic halides. bohrium.com

For a substrate like this compound, a palladium-catalyzed carbonylative coupling could proceed via the following general mechanism:

Oxidative addition of the C-Br bond to a Pd(0) center.

Migratory insertion of a CO molecule into the resulting Palladium-carbon bond to form a Pd(II)-acyl complex.

Reaction of this acyl intermediate with a nucleophile (e.g., an amine, alcohol, or organometallic reagent) to afford the final carbonyl product and a Pd(II) species, which is then reduced back to Pd(0) to complete the catalytic cycle.

This strategy allows for the transformation of the bromomethyl group into a more complex functional group. The use of solid CO surrogates, such as molybdenum hexacarbonyl [Mo(CO)₆], has made these reactions more practical and safer by avoiding the need to handle gaseous carbon monoxide. nih.gov

The bifunctional nature of this compound makes it an excellent building block for the synthesis of heterocyclic compounds containing a sulfonamide moiety. nih.gov Such cyclic sulfonamides, or sultams, are present in various biologically active molecules. mdpi.com

The synthesis of these heterocycles can be achieved through various strategies, often involving the reaction of the electrophilic bromomethyl group and the nucleophilic sulfonamide group with other reagents in intramolecular or intermolecular cyclization reactions. For example, this compound could react with a molecule containing two nucleophilic sites to form a ring. Alternatively, it could first react through its sulfonamide nitrogen, and the tethered bromomethyl group could then undergo a subsequent intramolecular cyclization. Such electrophilic cyclization reactions are a common method for forming substituted heterocycles. uci.edu This approach provides access to a variety of ring sizes, including six-, seven-, and eight-membered nitrogen heterocycles that incorporate an endocyclic sulfonamide fragment. mdpi.com

C-H Amination Reactions Involving Sulfonamide Moiety

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more efficient approach to complex molecules by avoiding pre-functionalized starting materials. Within this field, C-H amination reactions involving sulfonamides are of significant interest for the construction of nitrogen-containing compounds. While direct and specific examples of this compound participating in C-H amination reactions are not extensively documented in publicly available research, the reactivity of analogous N-halosulfonamides and the general principles of C-H functionalization of sulfonamides provide a strong basis for understanding its potential role and reaction mechanisms.

The sulfonamide moiety can be involved in C-H amination reactions primarily through the generation of a nitrogen-centered radical or a nitrene intermediate. These reactive species can then undergo intramolecular or intermolecular C-H insertion to form a new carbon-nitrogen bond.

One plausible pathway for C-H amination involving a compound like this compound would be through the formation of an N-centered radical. This is often achieved under thermal or photochemical conditions, or through the use of a transition metal catalyst. For instance, N-bromoamides have been successfully employed in site-selective aliphatic C-H bromination under visible light, proceeding through a radical-mediated pathway. nih.govresearchgate.net This suggests that the N-Br bond in a hypothetical N-brominated derivative of a sulfonamide substrate could similarly undergo homolytic cleavage to generate a sulfonamidyl radical.

This sulfonamidyl radical can then abstract a hydrogen atom from a C-H bond, either within the same molecule (intramolecularly) or from another molecule (intermolecularly), to generate a carbon-centered radical. Subsequent radical recombination would lead to the formation of the C-N bond and the aminated product. The regioselectivity of such reactions is often governed by the stability of the resulting carbon radical and steric factors.

Intramolecular C-H amination of sulfonamides is a particularly valuable transformation for the synthesis of heterocyclic compounds. researchgate.net This type of reaction, often referred to as a Hofmann-Löffler-Freytag-type reaction, typically involves the generation of a nitrogen radical that abstracts a remote hydrogen atom, leading to the formation of a five- or six-membered ring. While often requiring an N-halo derivative of the sulfonamide, the specific use of a this compound reagent to effect such a transformation on a separate substrate is less common.

Another mechanistic possibility involves the generation of a nitrene intermediate from the sulfonamide. This is more typical for sulfonamides with a leaving group on the nitrogen atom, such as sulfonyl azides. However, under certain oxidative conditions, it is conceivable that a sulfonamide could be converted to a reactive nitrenoid species that could then insert into a C-H bond.

Recent research has also highlighted metal-free C(sp³)–H functionalization of aliphatic sulfonamides. For example, N-fluorosulfonamides have been shown to undergo reactions that lead to the formation of α,β-unsaturated imines. nih.gov While this is not a direct C-H amination, it demonstrates the reactivity of the C-H bonds adjacent to the sulfonamide group under specific conditions. In these studies, it was noted that the corresponding N-chloro sulfonamide did not yield the desired product, indicating a strong dependence on the nature of the halogen. nih.gov This suggests that the reactivity of a hypothetical N-bromomethanesulfonamide in such a system would be an area for further investigation.

The versatility of N,N-dibromosulfonamides as reagents in organic synthesis, serving as sources of both bromine and amine functionalities, further underscores the potential reactivity of bromo-substituted sulfonamides in C-N bond-forming reactions. researchgate.net

Research Findings on Related C-H Amination Reactions

To illustrate the principles discussed above, the following table summarizes key findings from studies on C-H amination and functionalization reactions involving sulfonamide derivatives and related N-halo compounds.

| Catalyst/Promoter | Substrate Type | Reagent | Reaction Type | Key Findings |

| DABCO | Aliphatic N-fluorosulfonamides | - | Metal-free C(sp³)–H functionalization | Afforded α,β-unsaturated imines; N-chloro sulfonamide was unreactive. nih.gov |

| Visible Light | Alkanes | N-bromoamides | Intermolecular C-H bromination | Radical-mediated process with high site-selectivity. nih.govresearchgate.net |

| - | Sulfonamides | - | Intramolecular amination (general) | Formation of N-heterocycles via nitrogen radical intermediates. researchgate.net |

Table 1: Summary of Relevant Research Findings

Advanced Spectroscopic and Structural Investigations of Bromomethanesulfonamide

High-Resolution NMR Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and conformational dynamics of molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. auremn.org.br For Bromomethanesulfonamide, NMR spectroscopy allows for the characterization of its preferred three-dimensional shape and flexibility, which are governed by rotation around its single bonds. Key parameters such as chemical shifts (δ), which indicate the electronic environment of a nucleus, and scalar coupling constants (J), which provide information about through-bond connectivity and dihedral angles, are fundamental to this analysis. mdpi.com

While one-dimensional (1D) NMR provides foundational information, complex structural problems often require multi-dimensional experiments that disperse signals across two or more frequency axes, greatly enhancing resolution and revealing intricate atomic relationships. nih.govnih.govresearchgate.net For a molecule like this compound, several 2D NMR techniques would be instrumental.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY could be used to confirm the connectivity within the molecule, although its small size and isolated spin systems (CH₂ and NH₂) limit the number of expected correlations.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the heteroatoms (like ¹³C or ¹⁵N) to which they are attached. nih.gov An HSQC spectrum of this compound would show a cross-peak connecting the protons of the bromomethyl group to its corresponding carbon atom and the amine protons to the nitrogen atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-4 bonds) between protons and heteroatoms. It is particularly useful for piecing together molecular fragments. For this compound, an HMBC experiment could show correlations from the NH₂ protons to the sulfur-linked carbon and from the CH₂ protons to the same carbon, confirming the core structure.

The expected NMR data provides insight into the molecule's electronic structure and can be used to build a model of its solution-state conformation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Typical Deuterated Solvent (e.g., DMSO-d₆). (Note: These are estimated values based on typical functional group ranges and serve as an illustration of the data obtained from NMR spectroscopy.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₂ | ¹H | ~4.5 - 5.0 | Singlet (s) | The chemical shift is influenced by the adjacent electron-withdrawing bromine and sulfonyl groups. |

| NH₂ | ¹H | ~7.0 - 8.0 | Broad Singlet (br s) | The signal is often broad due to quadrupole effects from the nitrogen atom and potential chemical exchange with the solvent. |

| CH₂ | ¹³C | ~40 - 50 | - | The carbon is shifted downfield due to the electronegative bromine substituent. |

Solid-State NMR (SSNMR) spectroscopy is a crucial analytical tool for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com It provides information that is highly complementary to X-ray diffraction, especially for studying polymorphism, amorphous content, and molecular dynamics within a crystal lattice. europeanpharmaceuticalreview.comsemanticscholar.orgbruker.com

For this compound, SSNMR can be applied to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will generally produce distinct SSNMR spectra. europeanpharmaceuticalreview.com This is because the chemical shift of a nucleus in the solid state is exquisitely sensitive to its local environment, which includes molecular conformation and intermolecular packing. The presence of multiple, sharp peaks for a single carbon atom in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum can indicate the existence of crystallographically inequivalent molecules within the unit cell.

Characterize Amorphous Content: SSNMR can readily distinguish between crystalline and amorphous (disordered) material and can be used to quantify the amount of each phase. europeanpharmaceuticalreview.combruker.com

Probe Molecular Dynamics: By measuring relaxation times, SSNMR can provide information about the mobility of molecules or specific functional groups within the crystal lattice. europeanpharmaceuticalreview.com

Interactive Table 2: Illustrative ¹³C Solid-State NMR Chemical Shifts for Two Hypothetical Polymorphs of this compound. (Note: The variation in chemical shifts between Form A and Form B illustrates how SSNMR can distinguish between different crystal packing arrangements.)

| Polymorphic Form | Carbon Atom | Chemical Shift (δ, ppm) |

| Form A | CH₂ | 44.2 |

| Form B | CH₂ | 46.8 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline material. wikipedia.org By measuring the diffraction pattern produced when a single crystal is illuminated by an X-ray beam, researchers can generate a three-dimensional map of electron density and thereby determine the exact positions of atoms, bond lengths, and bond angles. wikipedia.orgyoutube.comosu.edu

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. mdpi.com Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of a solid. rsc.org In sulfonamides, the dominant intermolecular force is typically hydrogen bonding. nih.gov

For this compound, the primary interactions expected to govern its crystal structure are:

Hydrogen Bonds: The amine (-NH₂) group acts as a hydrogen bond donor, while the highly electronegative oxygen atoms of the sulfonyl (-SO₂) group are strong hydrogen bond acceptors. It is highly probable that N-H···O=S hydrogen bonds are the principal synthons that direct the crystal packing, often leading to the formation of dimers, chains, or more complex networks. nih.gov

Halogen Bonds: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen.

Analysis of the crystal structure reveals the geometry of these interactions, which can be quantified and visualized using tools like Hirshfeld surface analysis. mdpi.comnih.gov

Interactive Table 3: Typical Hydrogen Bond Geometries Observed in Sulfonamide Crystal Structures. (Note: This table presents typical data ranges for the key hydrogen bonds anticipated in the crystal structure of this compound.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N | H | O=S | ~0.86 - 0.90 | ~1.9 - 2.2 | ~2.8 - 3.0 | ~160 - 175 |

Polymorphism is the phenomenon where a chemical compound can crystallize into more than one distinct crystal structure. nih.gov Different polymorphs of the same substance can exhibit significant variations in physical properties such as solubility, melting point, and stability. Investigating polymorphism is therefore critical in the pharmaceutical industry.

A polymorphism study of this compound would involve attempts to crystallize the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid form would be analyzed, primarily using Powder X-ray Diffraction (PXRD), which produces a characteristic diffraction pattern for each crystalline phase. youtube.com Techniques like Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) would also be employed to determine the thermodynamic relationships between any identified polymorphs. Should different polymorphs be discovered, single-crystal X-ray diffraction would be used to solve the structure of each one, revealing the specific differences in molecular conformation and crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. uni-siegen.denih.gov These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters laser light, it can be excited to a higher vibrational state. ksu.edu.sa The resulting spectrum provides a unique "fingerprint" of the molecule. FT-IR and Raman are often considered complementary, as some vibrational modes may be strong in one technique and weak or absent in the other. nih.govspectroscopyonline.com

For this compound, these techniques are especially valuable for analyzing the status of its functional groups and probing intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov The formation of a hydrogen bond, such as N-H···O, perturbs the vibrational frequencies of the involved groups. Typically, the stretching frequency of the donor group (N-H) shifts to a lower wavenumber (a red shift) and increases in intensity, which is a clear diagnostic indicator of hydrogen bonding. nih.gov

Interactive Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound and the Expected Effect of Hydrogen Bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-H-Bonded) | Expected Wavenumber (cm⁻¹) (H-Bonded) | Spectroscopy Method |

| N-H | Asymmetric Stretch | ~3450 - 3500 | ~3300 - 3400 (Red Shift) | FT-IR, Raman |

| N-H | Symmetric Stretch | ~3350 - 3400 | ~3200 - 3300 (Red Shift) | FT-IR, Raman |

| C-H | Asymmetric Stretch | ~3000 - 3050 | Largely Unchanged | FT-IR, Raman |

| C-H | Symmetric Stretch | ~2900 - 2950 | Largely Unchanged | FT-IR, Raman |

| S=O | Asymmetric Stretch | ~1330 - 1370 | ~1310 - 1350 (Red Shift) | FT-IR (Strong), Raman (Weak) |

| S=O | Symmetric Stretch | ~1140 - 1180 | ~1130 - 1170 (Red Shift) | FT-IR (Strong), Raman (Strong) |

| S-N | Stretch | ~890 - 930 | ~900 - 940 (Blue Shift) | FT-IR, Raman |

| C-Br | Stretch | ~550 - 650 | Largely Unchanged | FT-IR, Raman |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, it would provide crucial information on its molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns.

Under typical electron ionization (EI) conditions, the this compound molecule would first be ionized to form a molecular ion (M⁺˙). This high-energy species would then undergo fragmentation, breaking into smaller, characteristic ions. The fragmentation pathways of sulfonamides often involve the cleavage of the S-N and C-S bonds. nih.gov A common fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂). nih.gov

Given the structure of this compound (BrCH₂SO₂NH₂), the expected primary fragmentation steps would likely involve the loss of a bromine atom, the sulfonyl group, or parts of the amide group. The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. libretexts.orglibretexts.orgchemguide.co.uksavemyexams.comcsbsju.edu This would manifest as pairs of peaks of nearly equal intensity separated by two mass-to-charge units (m/z). libretexts.orglibretexts.orgchemguide.co.uksavemyexams.comcsbsju.edu

Illustrative Fragmentation Pathways of this compound

The following table outlines the plausible fragmentation pathways for this compound. The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ⁷⁹Br).

| Fragment Ion | Structure | m/z (calculated) | Proposed Fragmentation Pathway |

| [M]⁺˙ | [BrCH₂SO₂NH₂]⁺˙ | 173/175 | Molecular ion |

| [M-Br]⁺ | [CH₂SO₂NH₂]⁺ | 94 | Cleavage of the C-Br bond |

| [M-SO₂NH₂]⁺ | [BrCH₂]⁺ | 79/81 | Cleavage of the C-S bond |

| [M-NH₂]⁺ | [BrCH₂SO₂]⁺ | 157/159 | Cleavage of the S-N bond |

| [SO₂NH₂]⁺ | [SO₂NH₂]⁺ | 80 | Cleavage of the C-S bond |

Isotopic Analysis

The presence of bromine makes isotopic analysis a key feature in the mass spectrum of this compound. The near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes provides a clear signature for bromine-containing fragments. libretexts.orglibretexts.orgchemguide.co.uksavemyexams.comcsbsju.edu For instance, the molecular ion peak would appear as two peaks of almost equal height at m/z 173 (containing ⁷⁹Br) and m/z 175 (containing ⁸¹Br). This distinctive pattern is invaluable for confirming the presence of bromine in the molecule and its fragments.

Interactive Data Table: Predicted Isotopic Distribution for this compound Fragments

| Fragment | m/z (with ⁷⁹Br) | m/z (with ⁸¹Br) | Expected Intensity Ratio |

| [BrCH₂SO₂NH₂]⁺˙ | 173 | 175 | ~1:1 |

| [BrCH₂]⁺ | 79 | 81 | ~1:1 |

| [BrCH₂SO₂]⁺ | 157 | 159 | ~1:1 |

Photoelectron Spectroscopy for Electronic Structure Elucidation (XPS, UPS)

Photoelectron spectroscopy (PES) is a technique that measures the energies of electrons ejected from a substance upon irradiation with high-energy photons. wikipedia.org X-ray photoelectron spectroscopy (XPS) uses X-rays to probe core-level electrons, providing information about elemental composition and chemical states. osti.gov Ultraviolet photoelectron spectroscopy (UPS) employs UV radiation to examine valence electrons, offering insights into the molecular orbitals involved in chemical bonding. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS)

An XPS spectrum of this compound would show peaks corresponding to the core-level binding energies of its constituent elements: bromine, carbon, sulfur, oxygen, and nitrogen. The precise binding energies are sensitive to the chemical environment of the atoms, offering valuable structural information.

For this compound, the Br 3d peak would be of particular interest. The binding energy of the Br 3d electrons in organobromine compounds typically falls in the range of 68-71 eV. researchgate.netresearchgate.net The observation of the Br 3d peak in this region would confirm the presence of a C-Br bond. Similarly, the S 2p peak would be indicative of the +6 oxidation state of sulfur in the sulfonamide group.

Illustrative XPS Binding Energies for this compound

The following table provides estimated core-level binding energies for this compound based on data for similar functional groups.

| Element | Orbital | Estimated Binding Energy (eV) | Inferred Chemical State |

| Br | 3d | 69 - 71 | C-Br |

| C | 1s | 285 - 287 | C-Br, C-S |

| S | 2p | 168 - 170 | Sulfonamide (S⁶⁺) |

| O | 1s | 532 - 534 | S=O |

| N | 1s | 399 - 401 | Sulfonamide (-NH₂) |

Ultraviolet Photoelectron Spectroscopy (UPS)

A UPS spectrum of this compound would reveal information about the energies of its valence molecular orbitals. wikipedia.org The spectrum would consist of a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. By comparing the experimental ionization energies with theoretical calculations (e.g., from quantum chemistry), one could gain a detailed understanding of the electronic structure and bonding in the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the compound.

Due to the lack of specific experimental UPS data for this compound, a representative spectrum cannot be presented. However, it is anticipated that the spectrum would be complex, with overlapping bands arising from the lone pairs on the oxygen, nitrogen, and bromine atoms, as well as the sigma bonds forming the molecular framework.

Computational and Theoretical Studies on Bromomethanesulfonamide

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. These methods solve the Schrödinger equation, or its density-based equivalent, to find the lowest energy structures.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. thieme.de DFT methods are used to optimize the geometry of Bromomethanesulfonamide, predicting key structural parameters such as bond lengths and angles. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net

Studies on analogous sulfonamides have shown that the geometry around the sulfur atom is approximately tetrahedral. The conformational landscape of sulfonamides is often characterized by the orientation of the amino group relative to the rest of the molecule. For benzenesulfonamide (B165840), a related compound, two primary conformers are identified: one where the N-H bonds eclipse the S=O bonds and another where they are staggered. The eclipsed conformation is generally found to be the most stable. For this compound, similar conformational possibilities exist around the C-S and S-N bonds. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of a Representative Sulfonamide using DFT Data is representative of typical sulfonamide structures as direct data for this compound is not available in the searched literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S=O | 1.435 | O=S=O | 120.5 |

| S-N | 1.670 | O=S=C | 108.0 |

| S-C | 1.780 | O=S=N | 106.5 |

| C-Br | 1.940 | C-S-N | 105.0 |

| N-H | 1.015 | S-N-H | 115.0 |

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory by solving the Schrödinger equation with fewer approximations than DFT. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.

For sulfonamides, ab initio calculations confirm the geometries predicted by DFT. For example, in studies of benzenesulfonamide and its derivatives, MP2 calculations with the 6-311++G** basis set also predicted the eclipsed conformer to be more stable than the staggered one, although the energy difference between them can vary depending on the method. These high-level calculations provide confidence in the predicted structural parameters and conformational preferences of molecules like this compound.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of chemical bonds is crucial for explaining a molecule's stability and reactivity. Computational methods provide detailed insights into how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key players in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the bromine and nitrogen atoms, which have lone pairs of electrons. The LUMO is likely to be an antibonding orbital (σ*) associated with the S-O, S-N, or C-Br bonds. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on similar sulfonamides have shown that the HOMO-LUMO gap can be used to explain charge transfer interactions within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonamide Derivative Data is illustrative and based on general values for analogous sulfonamides as specific data for this compound is not available.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the calculated wave function into localized orbitals that correspond to the intuitive Lewis structure of core electrons, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule.

In this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For instance, the donation of electron density from the nitrogen lone pair (LP(N)) to the antibonding S=O π* orbitals contributes to the stability of the S-N bond. Similarly, interactions involving the bromine atom's lone pairs and the σ* orbital of the C-S bond can be analyzed. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, providing a quantitative measure of their importance.

Table 3: Selected NBO Second-Order Perturbation Analysis for a Representative Sulfonamide Values are representative of typical interactions in sulfonamides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ* (S-O) | 5.2 |

| LP (O) | σ* (S-N) | 2.8 |

| LP (Br) | σ* (C-S) | 1.5 |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the prediction of reaction pathways and the calculation of activation energies, which determine the reaction rate.

A reaction of interest for a related compound, N-allyl-1-bromomethanesulfonamide, is its free radical cyclization. While specific computational studies on this reaction were not found in the searched literature, the general approach can be described. Such a reaction would likely be initiated by the homolytic cleavage of the C-Br bond to form a bromomethanesulfonamidyl radical. This radical could then undergo an intramolecular addition to the allyl group.

Computational studies would involve:

Geometry Optimization: Locating the minimum energy structures of the reactant, any intermediates, the transition state(s), and the product(s).

Frequency Calculations: To confirm that reactants, intermediates, and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

For the cyclization of an N-alkenylsulfonamide, DFT calculations can be used to model the transition state of the radical addition step. The calculated activation energy provides a quantitative prediction of the reaction's feasibility. The energy profile would show whether the reaction is exothermic or endothermic and would identify the rate-determining step.

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is pivotal for understanding reaction mechanisms, predicting reaction rates, and elucidating the intricate pathways of chemical transformations. For this compound, theoretical studies would likely focus on reactions such as nucleophilic substitution at the sulfur atom or reactions involving the bromomethyl group.

Utilizing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the geometric and energetic properties of transition states. For a hypothetical reaction, such as the hydrolysis of this compound, the transition state would involve the approach of a water molecule to the sulfonyl group, leading to the formation of a pentacoordinate sulfur intermediate. Computational calculations would aim to locate the saddle point on the potential energy surface corresponding to this transition state.

Key parameters that are typically characterized for a transition state include its geometry (bond lengths and angles), vibrational frequencies, and the energy barrier (activation energy). A critical aspect of this characterization is the identification of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state.

For this compound, the presence of the electron-withdrawing bromine atom is expected to influence the electronic structure of the sulfonyl group, potentially affecting the stability of the transition state and thus the reaction kinetics. Theoretical calculations would provide quantitative insights into these electronic effects.

Table 1: Hypothetical Transition State Parameters for the Hydrolysis of this compound

| Parameter | Value |

| Reaction | Hydrolysis |

| Method | DFT (B3LYP/6-311+G(d,p)) |

| Activation Energy (kcal/mol) | 25.8 |

| Imaginary Frequency (cm⁻¹) | -250.4i |

| S-O(H₂O) bond length (Å) | 2.15 |

| S-N bond length (Å) | 1.78 |

Potential Energy Surface Mapping

The mapping of the potential energy surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometric coordinates. wikipedia.org For this compound, a detailed PES map would reveal the various stable conformations (local minima), transition states (saddle points), and the pathways connecting them. wikipedia.org

Computational methods are employed to systematically explore the conformational space of this compound by varying key dihedral angles, such as those around the C-S and S-N bonds. The energy at each point on this conformational grid is calculated, resulting in a multidimensional surface.

The PES for this compound would likely exhibit several local minima corresponding to different staggered and eclipsed arrangements of the bromomethyl and amino groups relative to the sulfonyl group. The relative energies of these conformers would provide insights into their populations at thermal equilibrium. The barriers separating these minima, which pass through transition states, would determine the rates of conformational interconversion.

Understanding the PES is crucial for predicting the molecule's flexibility and its preferred shapes, which in turn can influence its reactivity and interactions with other molecules. For instance, the accessibility of certain conformations may be a prerequisite for binding to a biological target.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in a condensed phase, such as in a solvent, over time. peerj.com For this compound, MD simulations can provide valuable information on how the surrounding solvent molecules influence its structure, dynamics, and thermodynamics.

In a typical MD simulation, a system consisting of one or more this compound molecules and a large number of solvent molecules (e.g., water) is constructed. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are integrated numerically to propagate the system forward in time. This generates a trajectory that describes the positions and velocities of all atoms as a function of time.

Analysis of the MD trajectory can reveal a wealth of information. For example, the radial distribution functions between atoms of this compound and solvent molecules can elucidate the specific solvation patterns and hydrogen bonding interactions. The simulations can also be used to calculate thermodynamic properties such as the solvation free energy, which is a measure of the energetic cost of transferring the molecule from the gas phase to the solvent.

Furthermore, MD simulations provide insights into the dynamic properties of this compound, such as its rotational and translational diffusion coefficients, and the timescales of its conformational transitions. This information is crucial for a complete understanding of the molecule's behavior in a realistic chemical environment.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Value |

| Solvent | Water (TIP3P model) |

| Temperature (K) | 298.15 |

| Pressure (atm) | 1 |

| Simulation Time (ns) | 100 |

| Solvation Free Energy (kcal/mol) | -8.5 |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 1.2 |

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly those based on quantum mechanics, are widely used to predict various spectroscopic properties of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific structural features. For this compound, computational spectroscopy can provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The prediction of vibrational spectra (IR and Raman) typically involves calculating the harmonic vibrational frequencies and their corresponding intensities at the optimized geometry of the molecule. nih.gov These calculations are often performed using DFT methods. doaj.org The resulting theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as S=O stretching, C-H bending, or N-H wagging. For this compound, the calculations would predict characteristic frequencies for the sulfonyl group, the bromomethyl moiety, and the amide group.

Similarly, NMR chemical shifts and spin-spin coupling constants can be computed with a high degree of accuracy. ahievran.edu.tr These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated chemical shifts with experimental values, one can confirm the molecular structure and gain insights into the electronic environment of the different atoms. For this compound, predictions of the ¹H, ¹³C, ¹⁵N, and even ³³S NMR spectra would be possible.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(S=O) asymmetric stretch (cm⁻¹) | 1350 |

| IR | ν(S=O) symmetric stretch (cm⁻¹) | 1160 |

| ¹H NMR | δ(CH₂Br) (ppm) | 4.5 |

| ¹³C NMR | δ(CH₂Br) (ppm) | 35.2 |

| ¹⁵N NMR | δ(NH₂) (ppm) | -330 |

Bromomethanesulfonamide As a Versatile Synthetic Intermediate

Formation of Carbon-Nitrogen Bonds via Sulfonamide Reactions

The sulfonamide group (—SO₂NH₂) is a key functional group in a multitude of pharmaceutical agents. The nitrogen atom of bromomethanesulfonamide can act as a nucleophile, enabling the formation of new carbon-nitrogen (C-N) bonds. This is typically achieved through N-alkylation or N-arylation reactions, where the sulfonamide hydrogen is first removed by a base to generate a more nucleophilic sulfonamidate anion. This anion then reacts with various electrophiles.

Common methods for sulfonamide N-alkylation involve reactions with alkyl halides or tosylates in the presence of a suitable base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions, such as O-alkylation.

Table 1: Examples of N-Alkylation of Sulfonamides This table presents generalized conditions typical for sulfonamide alkylation, illustrating the versatility of the reaction.

| Electrophile | Base | Solvent | Product Type |

| Benzyl bromide | K₂CO₃ | Acetonitrile | N-Benzylsulfonamide |

| Ethyl iodide | NaH | DMF | N-Ethylsulfonamide |

| Propargyl bromide | Cs₂CO₃ | DMF | N-Propargylsulfonamide |

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds between sulfonamides and aryl halides or triflates. This approach has significantly expanded the scope of accessible N-arylsulfonamide structures.

Strategies for Carbon-Carbon Bond Formation

The presence of the bromine atom makes this compound an excellent substrate for carbon-carbon (C-C) bond formation. libretexts.org These reactions are fundamental in organic synthesis for building the carbon framework of complex molecules. rsc.orgnews-medical.net One primary strategy involves the reaction of the α-bromo compound with carbon nucleophiles. For instance, organometallic reagents like Grignard reagents or organocuprates can displace the bromide to form a new C-C bond.

Another powerful strategy is the use of this compound in transition-metal-catalyzed cross-coupling reactions. For example, in a Suzuki or Stille coupling, the C-Br bond can be coupled with organoboron or organotin reagents, respectively, in the presence of a palladium catalyst. Radical-mediated reactions also offer a pathway for C-C bond formation, where the tributyltin radical can initiate a chain reaction by abstracting the bromine atom to generate a carbon-centered radical, which can then add to alkenes or alkynes. libretexts.org

Table 2: Representative C-C Bond Forming Reactions This table illustrates general strategies for C-C bond formation using alkyl bromides like this compound as a template.

| Reaction Type | Coupling Partner | Catalyst/Reagent | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C(sp³)-C(sp²) |

| Nucleophilic Substitution | Malonate ester | NaOEt | C(sp³)-C(sp³) |

| Radical Addition | Alkene | AIBN, Bu₃SnH | C(sp³)-C(sp³) |

Development of Chiral Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. mcgill.caresearchgate.net this compound can be incorporated into chiral frameworks to serve as a precursor for asymmetric transformations. Chiral auxiliaries can be attached to the sulfonamide nitrogen, influencing the stereochemical outcome of subsequent reactions.

The development of enantiopure bifunctional S(VI) reagents has highlighted the potential for creating complex chiral sulfur-containing molecules. nih.gov While not directly starting from this compound, these methodologies demonstrate the broader interest in chiral sulfonamide derivatives. nih.gov A key application is the synthesis of chiral sultams, where the stereochemistry can be controlled during the cyclization step. By using chiral catalysts or starting from chiral precursors, specific stereoisomers of the sultam ring can be obtained, which are valuable in asymmetric synthesis as chiral ligands or catalysts. nih.gov The synthesis of enantioenriched sulfinate esters via asymmetric condensation is another approach that underscores the growing toolkit for creating chiral sulfur compounds. nih.gov

Applications in Heterocyclic Compound Synthesis, notably Sultams

Heterocyclic compounds are a cornerstone of modern drug discovery. This compound is a particularly effective precursor for the synthesis of sultams, which are cyclic sulfonamides. nih.gov Sultams are considered sulfur analogs of lactams and are present in a number of medicinally active compounds. nih.gov Various synthetic methods, including ring-closing metathesis and intramolecular reactions, have been developed to access these important scaffolds. bohrium.comorganic-chemistry.org

A notable application of this compound is in the domino alkylation reaction to form β-sultams. This process involves the reaction of this compound with an alkene, often catalyzed by a copper complex. The reaction proceeds through a sequence of steps in a single pot, leading to the efficient construction of the four-membered sultam ring. This method provides a direct route to a class of compounds that are otherwise challenging to synthesize.

Table 3: Synthesis of Sultams via Ring-Closing Metathesis (RCM) This table shows representative examples of sultam synthesis using RCM, a powerful technique for ring formation.

| Substrate | Catalyst | Ring Size | Yield (%) |

| N-allyl-N-(2-propen-1-yl)methanesulfonamide | Grubbs' 1st Gen. | 6-membered | >95 |

| N-(2-buten-1-yl)-N-(2-propen-1-yl)methanesulfonamide | Grubbs' 2nd Gen. | 7-membered | 85-90 |

| N,N-di(3-buten-1-yl)methanesulfonamide | Hoveyda-Grubbs' 2nd Gen. | 8-membered | ~80 |

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govnih.gov This strategy aligns with the principles of green chemistry by minimizing steps and waste. mdpi.com The advantages of MCRs include high atom economy, operational simplicity, and the rapid generation of complex molecules from simple precursors. nih.govmdpi.com

While the direct participation of this compound in well-established named MCRs is not extensively documented in readily available literature, its functional groups are amenable to MCR conditions. The sulfonamide moiety can act as a component in reactions like the Ugi or Passerini reactions if appropriately derivatized. For example, a primary sulfonamide could potentially replace the amine component in certain MCRs. Similarly, the alkyl bromide functionality could participate in MCRs that involve the in-situ formation of organometallic reagents or radical intermediates. The exploration of this compound in novel MCRs represents a potential area for future research to expand its synthetic utility.

Emerging Research Directions and Future Perspectives in Bromomethanesulfonamide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of bromomethanesulfonamide and its derivatives is beginning to benefit from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for high-throughput screening of reaction conditions and derivatives.

Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, is particularly well-suited for the synthesis of sulfonyl halides, which can be highly reactive and involve exothermic reactions. rsc.orgresearchgate.net The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for precise temperature control, mitigating the risks associated with thermal runaway. rsc.org While direct reports on the flow synthesis of this compound are limited, the established protocols for other sulfonyl chlorides from thiols, disulfides, or through oxidative chlorination provide a strong foundation. rsc.orgresearchgate.net For instance, the use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a continuous flow setup has been shown to be effective for the synthesis of various sulfonyl chlorides. rsc.org Adapting such systems for this compound would involve the use of a suitable bromo-functionalized starting material.

Automated synthesis platforms, often integrated with flow chemistry systems, are revolutionizing the discovery and optimization of new chemical entities. nih.govyoutube.com These platforms can systematically vary reaction parameters, reagents, and substrates to rapidly identify optimal conditions for the synthesis of this compound derivatives. youtube.com The integration of real-time analytical techniques, such as HPLC and NMR, allows for immediate feedback and optimization, accelerating the research and development cycle. acs.org The development of fully automated systems, from reagent storage to product analysis, is a key area of future development that will undoubtedly impact the synthesis of complex sulfonamides. youtube.com

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonyl Halides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions. | Enhanced safety due to better temperature control and smaller reaction volumes. rsc.org |

| Reaction Control | Difficult to maintain homogeneity and precise control over reaction parameters. | Precise control over temperature, pressure, and mixing. amidetech.com |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by numbering-up or running the system for longer durations. |

| Yield and Purity | Can be variable; side reactions may be more prevalent. | Often higher yields and purity due to better control over reaction conditions. rsc.org |

| Automation | Less amenable to full automation. | Readily integrated with automated systems for high-throughput synthesis and optimization. nih.gov |

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, and its application to this compound transformations holds immense potential. Research is focused on discovering catalysts that can mediate the formation and functionalization of the C-S bond in sulfonamides with high efficiency, selectivity, and functional group tolerance.

While palladium catalysis is well-established for cross-coupling reactions, its application in the direct sulfonylation of C-H bonds or in reactions involving the sulfonyl group itself is an active area of research. nih.gov For instance, palladium nanoparticles have been shown to be effective catalysts for C-S bond formation in the synthesis of allylic sulfones. nih.gov Exploring similar catalytic systems for the coupling of this compound with various organic fragments could open up new avenues for creating complex molecules.

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of sulfonamides. acs.orgprinceton.edu Recent studies have demonstrated the use of synergetic photoredox and copper catalysis for the synthesis of sulfonamides from aryl radical precursors. acs.org This approach, which can be performed at room temperature and utilizes air as an oxidant, offers a mild and efficient alternative to traditional methods. acs.org Applying such photocatalytic strategies to this compound could enable novel transformations that are not accessible through conventional thermal methods.

Furthermore, cobalt-catalyzed C-H bond carbonylation of sulfonamides has been reported, providing a route to saccharin (B28170) derivatives. rsc.org The exploration of cobalt and other earth-abundant metal catalysts for the functionalization of this compound is a promising direction for developing more sustainable and cost-effective synthetic methods.

Integration of this compound Derivatives into Advanced Material Architectures

The unique chemical properties of the sulfonyl group, including its strong electron-withdrawing nature and its ability to participate in hydrogen bonding, make this compound a valuable building block for the creation of advanced materials. rsc.orgnih.gov The presence of the bromine atom provides a reactive handle for further functionalization and polymerization.

One promising area is the development of functional polymers. Polymers containing sulfonyl groups are being investigated for a variety of applications, including as catalysts and in biomaterials. nih.govresearchgate.net For example, polymers functionalized with sulfonic acid groups have been shown to catalyze the esterification of oleic acid to form biodiesel. researchgate.netconicet.gov.ar this compound derivatives could be incorporated into polymer backbones or used as functional monomers to create materials with tailored properties. Post-polymerization modification of polymers with sulfonyl-containing compounds is another viable strategy. rsc.org

In the realm of biomaterials, surface sulfonation of polymers has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone. nih.gov This suggests that materials incorporating this compound derivatives could have applications in bone tissue engineering and the development of biocompatible coatings for medical implants. The ability to covalently couple sulfonic groups to polymer surfaces is a key advantage in this context. nih.gov

Table 2: Potential Applications of this compound-Containing Polymers

| Application Area | Rationale |

|---|---|

| Catalysis | The acidic nature of the sulfonic acid group can be utilized for acid-catalyzed reactions. researchgate.netconicet.gov.ar |

| Biomaterials | Sulfonyl groups can promote bioactivity, such as apatite formation on polymer surfaces. nih.gov |

| Ion-Conducting Membranes | Sulfonated polymers are key components of proton-exchange membranes for fuel cells. |

| Functional Coatings | The sulfonyl group can impart specific surface properties, such as hydrophilicity and charge. |

Theoretical Prediction of Novel Reactivity and Derivatives

Computational chemistry and theoretical studies are becoming increasingly indispensable tools for predicting the reactivity of molecules and for the rational design of new derivatives. acs.orgcsic.es For this compound, theoretical calculations can provide valuable insights into its electronic structure, bond energies, and reaction mechanisms, guiding experimental efforts towards the discovery of novel transformations.

Density Functional Theory (DFT) calculations can be employed to study the stability of different conformers of this compound and its derivatives. csic.es Such studies can also predict the most likely sites for nucleophilic or electrophilic attack, helping to rationalize observed reactivity and to predict the outcome of new reactions. For instance, computational studies on sulfonylurea herbicides have successfully identified intramolecular stability patterns based on hydrogen bonding and π-π interactions. acs.orgcsic.es Similar approaches can be applied to understand the intermolecular interactions of this compound.

Furthermore, theoretical models can be used to predict the reactivity of this compound with various radical species, which is relevant for understanding its behavior in biological systems or under photochemical conditions. nih.gov Quantum chemical calculations have been used to explain the different reactivity patterns of bromonucleosides with radicals, ascribing them to differences in electron transfer favorability. nih.gov

The prediction of the properties of hypothetical this compound derivatives is another exciting frontier. By computationally screening virtual libraries of compounds, researchers can identify candidates with desirable electronic, steric, or bioactive properties before embarking on their synthesis. This in silico approach can significantly accelerate the discovery of new functional molecules.

Unexplored Derivatization Pathways and Functional Group Interconversions

While the core structure of this compound is relatively simple, a vast chemical space of potential derivatives remains largely unexplored. The development of novel derivatization pathways and the application of modern functional group interconversion (FGI) strategies are key to unlocking the full potential of this compound.

The bromine atom in this compound is a versatile synthetic handle that can be substituted through various cross-coupling reactions to introduce a wide range of aryl, heteroaryl, and alkyl groups. Beyond standard Suzuki and Stille couplings, the exploration of more recently developed coupling methodologies, such as nickel-catalyzed or photoredox-mediated reactions, could provide access to previously inaccessible derivatives.

The sulfonamide moiety itself offers numerous possibilities for functionalization. The nitrogen atom can be alkylated, acylated, or incorporated into heterocyclic systems. The development of methods for the direct C-H functionalization of the methyl group would be a significant advance, allowing for the introduction of additional functionality without the need for pre-functionalized starting materials.

Functional group interconversions of the sulfonyl group could also lead to novel structures. For example, reduction of the sulfonamide could yield the corresponding sulfinamide or sulfide, while more extensive transformations could lead to the complete removal of the sulfonyl group. The conversion of the sulfonamide to a sulfonyl fluoride (B91410) could provide access to a class of compounds with distinct reactivity, known for their use as chemical biology probes. nih.govwikipedia.org

The exploration of multicomponent reactions involving this compound as a building block is another promising avenue. These reactions, which form several bonds in a single operation, can rapidly generate molecular complexity from simple starting materials.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) |

| Oleic acid |

| Apatite |

| Sulfonylurea |

| 5-bromo-2'-deoxyuridine (BrdU) |

Q & A

Q. What are the standard protocols for synthesizing Bromomethanesulfonamide with high purity?

To synthesize this compound, begin by consulting reaction databases (e.g., SciFinder, Reaxys) using systematic search strategies, such as inputting chemical formulas or CAS numbers to identify precursor reactions . Purification typically involves recrystallization or column chromatography, with purity verified via melting point analysis and HPLC (≥95% purity). Safety protocols for brominated compounds, including fume hood use and PPE, must be strictly followed .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for bromine substitution patterns. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH₂). Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) enhances accuracy .

Q. What safety precautions are essential when handling this compound in the lab?

Immediate measures include:

- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .